molecular formula C7H8O2S2 B2361840 [(2-Thienylmethyl)thio]acetic acid CAS No. 49846-99-3

[(2-Thienylmethyl)thio]acetic acid

Cat. No.: B2361840
CAS No.: 49846-99-3
M. Wt: 188.26
InChI Key: RGJSUUAQUWWHHK-UHFFFAOYSA-N
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Description

[(2-Thienylmethyl)thio]acetic acid is an organosulfur compound characterized by the presence of a thienylmethyl group attached to a thioacetic acid moiety

Scientific Research Applications

[(2-Thienylmethyl)thio]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Thienylmethyl)thio]acetic acid can be synthesized through several methods. One common approach involves the reaction of thioacetic acid with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

[(2-Thienylmethyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thienylmethyl derivatives.

Mechanism of Action

The mechanism of action of [(2-Thienylmethyl)thio]acetic acid involves its interaction with various molecular targets. The thienylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

[(2-Thienylmethyl)thio]acetic acid can be compared with other similar compounds, such as:

    Thioacetic acid: Lacks the thienylmethyl group, resulting in different reactivity and applications.

    2-Thienylacetic acid: Contains a thienyl group but lacks the thio functionality, leading to distinct chemical properties.

    Thienylmethyl thiol: Similar structure but with a thiol group instead of a thioacetic acid moiety.

Properties

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c8-7(9)5-10-4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJSUUAQUWWHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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